2-(Hydroxymethoxy)ethyl-d4 Benzoate is a deuterated derivative of benzoic acid, specifically designed to incorporate deuterium at the ethyl group. This compound is primarily utilized in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics due to its unique isotopic labeling.
This compound can be synthesized from commercially available starting materials, including benzoic acid and deuterated ethylene glycol derivatives. The synthesis often involves the use of specific reagents that facilitate the incorporation of the hydroxymethoxy and deuterated ethyl groups.
2-(Hydroxymethoxy)ethyl-d4 Benzoate falls under the category of organic compounds, specifically aromatic esters. It is classified based on its functional groups, which include an ester linkage and a hydroxymethoxy substituent.
The synthesis of 2-(Hydroxymethoxy)ethyl-d4 Benzoate typically follows a multi-step process:
The yield and purity of the synthesized compound can be monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, the presence of characteristic peaks in the NMR spectrum confirms successful incorporation of the hydroxymethoxy and deuterated ethyl groups.
The molecular structure of 2-(Hydroxymethoxy)ethyl-d4 Benzoate features a benzoate moiety attached to a hydroxymethoxyethyl group. The deuterium labeling is strategically placed on the ethyl portion, which can be represented as follows:
2-(Hydroxymethoxy)ethyl-d4 Benzoate can undergo several chemical reactions typical for esters:
The kinetics of these reactions may vary based on conditions such as temperature, pH, and concentration of reactants. Monitoring these reactions via NMR or gas chromatography can provide insights into reaction mechanisms and product formation.
The mechanism by which 2-(Hydroxymethoxy)ethyl-d4 Benzoate functions in biological systems often involves its role as a tracer in metabolic studies. When introduced into biological systems, it can help trace metabolic pathways due to its isotopic labeling.
In pharmacokinetic studies, isotopically labeled compounds like this one are invaluable for understanding absorption, distribution, metabolism, and excretion (ADME) processes in living organisms.
2-(Hydroxymethoxy)ethyl-d4 Benzoate is primarily used in:
This compound's unique properties make it a valuable tool in both academic research and pharmaceutical development, allowing scientists to gain deeper insights into complex biochemical processes.
2-(Hydroxymethoxy)ethyl-d4 benzoate is a deuterated organic compound featuring a benzoate ester linked to a deuterium-enriched ethoxy chain. Its systematic IUPAC name is 2-[(dideuteriomethoxy)(deuteriooxy)methyl]ethyl benzoate, reflecting the precise positioning of four deuterium atoms (d4) within the glycol ether moiety. The molecular formula is C10H8D4O4, with a molecular weight of 212.23 g/mol. The deuterium atoms replace all four hydrogens in the -OCH2CH2OCH2OH segment, specifically at the methylene (-CH2-) positions adjacent to oxygen. This structural modification maintains near-identical geometry to its protiated counterpart but introduces distinct physicochemical properties critical for scientific applications [1] [8].
Table 1: Nomenclature and Molecular Descriptors
Property | Value/Descriptor |
---|---|
Systematic Name | 2-[(Dideuteriomethoxy)(deuteriooxy)methyl]ethyl benzoate |
CAS Registry Number | Not explicitly provided in sources |
Molecular Formula | C10H8D4O4 |
Molecular Weight | 212.23 g/mol |
Key Functional Groups | Benzoate ester, deuterated diethylene glycol |
Deuterium (D), a stable hydrogen isotope with a nucleus containing one proton and one neutron, forms stronger carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds due to reduced vibrational frequency and higher activation energy for cleavage. This difference arises from deuterium's doubled atomic mass, which lowers the ground-state energy of the C–D bond by 1.2–1.5 kcal/mol. The kinetic isotope effect (KIE), quantified as kH/kD, typically ranges between 2–10 for oxidative metabolic reactions, making deuterated analogs like 2-(hydroxymethoxy)ethyl-d4 benzoate resistant to enzymatic degradation [3] [5] [8].
In benzoate esters, deuterium integration at metabolically vulnerable sites—such as alkyl chains adjacent to ester linkages—slows β-oxidation and hydrolytic cleavage. This enhances metabolic stability and extends plasma half-life. For 2-(hydroxymethoxy)ethyl-d4 benzoate, deuterium placement in the ethylene glycol spacer reduces cytochrome P450 (CYP)-mediated oxidation, a common metabolic pathway for non-deuterated analogs. Analytical verification of deuterium incorporation employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with deuterium causing characteristic shifts (e.g., 2H NMR signals at ~6–8 ppm) and MS fragment patterns showing +4 m/z increments [5] [8].
Table 2: Deuterium Kinetic Isotope Effects in Benzoate Esters
Property | C–H Bond | C–D Bond | Biological Implication |
---|---|---|---|
Bond Dissociation Energy | ~100 kcal/mol | ~105 kcal/mol | Resistance to enzymatic cleavage |
Vibrational Frequency | 2900 cm⁻¹ | 2100 cm⁻¹ | Altered IR/Raman spectra |
Typical KIE (kH/kD) | 1 | 5–7 | Reduced metabolic rate |
The synthesis of deuterated esters evolved from early isotopic labeling techniques pioneered by Harold Urey’s 1931 discovery of deuterium, which earned him the Nobel Prize in 1934. Initial methods focused on acid-catalyzed esterification using deuterated alcohols or acids—e.g., refluxing benzoic acid with d4-ethylene glycol in concentrated D2SO4. These processes faced challenges in regioselectivity and isotopic purity (<95%), often yielding partially deuterated byproducts [8] [9].
Modern advances employ chemoselective reduction and enzyme-catalyzed transesterification. For instance, 2-(hydroxymethoxy)ethyl-d4 benzoate is synthesized via:
Table 3: Milestones in Deuterated Ester Synthesis
Year | Development | Significance |
---|---|---|
1931 | Discovery of deuterium (Harold Urey) | Enabled isotopic labeling in organic synthesis |
1960s | d2-Tyramine and d3-Morphine synthesis | First bioactive deuterated molecules |
1970s | US patents for deuterated small molecules | Established commercial applicability |
2017–2022 | FDA approval of deutetrabenazine/deucravacitinib | Validated deuterium switch strategy in pharma |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7